Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate
Overview
Description
Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate is a chemical compound with the formula C₁₁H₉FO₂S . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.26 . It has a melting point of 88-89°C and should be stored at ambient temperature .Scientific Research Applications
Synthesis and Application in Pharmaceutical Research Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate has been explored for its potential in synthesizing a range of pharmaceutical compounds. For instance, Chapman et al. (1971) demonstrated its transformation into various brominated derivatives, paving the way for creating compounds with potential pharmacological applications (Chapman, Clarke, Gore, & Sharma, 1971). Similarly, Fong et al. (2004) explored its use in synthesizing thiazole-5-carboxylate esters, hinting at its versatility in organic synthesis (Fong, Janowski, Prager, & Taylor, 2004).
Chemical Reactions and Derivatives Formation this compound's reactivity has been a focus in creating various chemical derivatives with potential medicinal properties. Mohareb, Mohamed, and Wardakhan (2000) reported its reaction with benzoylacetonitrile, leading to the formation of pyrazoles, pyridazines, and pyrimidines, which could have high pharmaceutical value (Mohareb, Mohamed, & Wardakhan, 2000). Additionally, El-kerdawy et al. (1996) explored its interaction with 2-thiophene carbonyl chloride, resulting in the synthesis of anti-inflammatory thienopyrimidine derivatives (El-kerdawy, Yousif, El-Emam, Moustafa, & El-Sherbeny, 1996).
Antimicrobial and Antioxidant Properties The antimicrobial and antioxidant properties of derivatives of this compound have been investigated. Raghavendra et al. (2016) synthesized cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates, showing significant antimicrobial and antioxidant activities, indicative of their potential in medical applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Crystal Structure Analysis The crystal structure of derivatives of this compound has been studied for understanding their chemical properties. Menati, Mir, and Notash (2020) synthesized a new azo-Schiff base derivative and investigated its structure through X-ray crystallography, contributing to the knowledge of molecular structures in thischemical class (Menati, Mir, & Notash, 2020).
Synthesis of Fused Heterocyclic Systems this compound has been used in the synthesis of various heterocyclic systems. Wardaman (2000) described its reaction with ethyl acetoacetate, leading to the formation of fused heterocyclic systems, demonstrating its utility in creating complex organic compounds with potential pharmacological properties (Wardaman, 2000).
Applications in Dye Synthesis Sabnis and Rangnekar (1989) reported the use of derivatives of this compound in synthesizing azo dyes with good coloration and fastness properties, showcasing its application in the dye industry (Sabnis & Rangnekar, 1989).
Organic Photovoltaic Cells In the field of organic electronics, derivatives of this compound have been explored. Kim et al. (2014) designed a polymer using a derivative for application in organic photovoltaic cells, demonstrating its potential in renewable energy technologies (Kim, Song, Kim, Kang, Shin, & Hwang, 2014).
Mechanism of Action
- EFBTC could impact various pathways, such as:
Biochemical Pathways
Properties
IUPAC Name |
ethyl 5-fluoro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGYDIBMOHLOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251861 | |
Record name | Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13771-69-2 | |
Record name | Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13771-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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